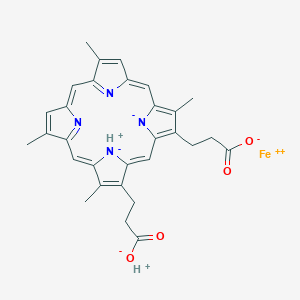

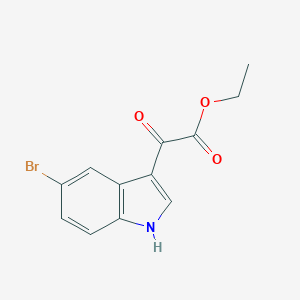

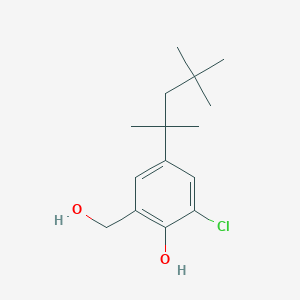

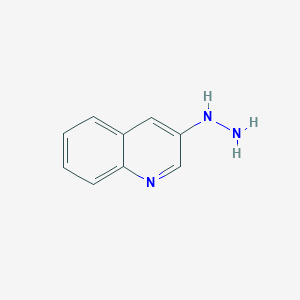

ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate is a chemical compound that can be synthesized through various organic reactions involving indoles. Although the specific compound is not directly mentioned in the provided papers, similar compounds with indole moieties have been synthesized and characterized, indicating the potential methods and properties that could be associated with ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate.

Synthesis Analysis

The synthesis of related indole-containing compounds typically involves the formation of C(sp(2))-C(sp(3)) bonds. For instance, the activation of ethyl bromofluoroacetate using visible light and Eosin Y catalysis has been reported to couple with indoles, leading to the synthesis of bisindolyl acetate derivatives . This suggests that a similar approach could be employed for the synthesis of ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate, potentially using a brominated indole as a starting material.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate has been elucidated using techniques such as NMR, IR, and mass spectral studies, and in some cases, confirmed by single crystal X-ray diffraction . These methods provide detailed information about the molecular framework and the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Indole derivatives are known to participate in various chemical reactions. For example, ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate was prepared using an aza-alkylation/intramolecular Michael cascade reaction . This indicates that the bromo-indolyl moiety in ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate could also undergo similar nucleophilic substitution reactions, potentially leading to a wide range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate can be inferred from related compounds. For instance, the crystal structure of a similar compound exhibited several C–H···O intermolecular interactions, contributing to a three-dimensional architecture . The presence of bromine in the molecule would likely increase its molecular weight and could influence its reactivity due to the bromine's ability to participate in electrophilic substitution reactions.

科学研究应用

Anti-Corrosion Application

- Summary : The compound has been evaluated for its potential as a corrosion inhibitor .

- Methods : Its anti-corrosive potential was assessed on mild steel subjected to an aggressive acidic environment, employing comprehensive methodologies like gravimetric analysis, Tafel polarization, and EIS .

- Results : The empirical results illustrated a substantial decrement in corrosion rates with ascending concentrations of the organic compound, achieving an apex of anti-corrosive efficacy at 81.89% for a concentration of 2×10^3 M .

Antimicrobial Application

- Summary : The compound has been tested for its antimicrobial properties .

- Methods : Its antimicrobial prowess was ascertained against a spectrum of bacterial and fungal pathogens viz., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas, Candida albicans and Aspergillus niger, leveraging the disc diffusion method and using Gentamicin as a reference standard .

- Results : The compound outperformed Gentamicin in antimicrobial screenings, manifesting superior efficacy against all tested pathogens .

Antioxidant Application

属性

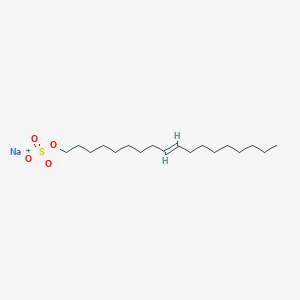

IUPAC Name |

ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-17-12(16)11(15)9-6-14-10-4-3-7(13)5-8(9)10/h3-6,14H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQBKBPIDKCCOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376912 |

Source

|

| Record name | ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate | |

CAS RN |

17826-11-8 |

Source

|

| Record name | ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Tert-butyl-6,9,12-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B102547.png)

![Bicyclo[3.1.0]hexane-6,6-dicarbonitrile](/img/structure/B102550.png)